molecular formula C12H24N2O B5258431 N-butyl-2-ethylpiperidine-1-carboxamide CAS No. 67626-72-6

N-butyl-2-ethylpiperidine-1-carboxamide

Cat. No.: B5258431
CAS No.: 67626-72-6
M. Wt: 212.33 g/mol
InChI Key: PTAJIXYWFQSSCR-UHFFFAOYSA-N
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Description

N-butyl-2-ethylpiperidine-1-carboxamide is a chemical compound belonging to the piperidine carboxamide class. Molecules in this structural family are of significant interest in medicinal chemistry and drug discovery research, particularly as bioactive scaffolds . Piperidine carboxamides have been investigated for their potential to interact with various biological targets. For instance, closely related 1-alkyl-N-substituted piperidine-4-carboxamide derivatives have been synthesized and evaluated as novel antihypertensive agents, showing activity as T-type calcium channel blockers . Furthermore, the piperidine carboxamide scaffold has been identified in phenotypic screens for new antimalarial agents, with optimized compounds demonstrating potent activity by selectively inhibiting the Plasmodium falciparum proteasome . The specific substitution pattern on the piperidine nitrogen (butyl) and the 2-position (ethyl) of this compound may influence its physicochemical properties and biological interactions, providing a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes to further explore the chemical space and therapeutic potential of this compound class. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-2-ethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-5-9-13-12(15)14-10-7-6-8-11(14)4-2/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAJIXYWFQSSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCCCC1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424247
Record name N-butyl-2-ethylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67626-72-6
Record name N-butyl-2-ethylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Butyl 2 Ethylpiperidine 1 Carboxamide

Retrosynthetic Analysis Strategies for the Target Compound

A retrosynthetic analysis of N-butyl-2-ethylpiperidine-1-carboxamide reveals two principal disconnections. The most evident disconnection is at the amide bond (C-N), which simplifies the target molecule into two key synthons: 2-ethylpiperidine (B74283) and a suitable N-butylcarbonyl equivalent. This approach is generally the most direct for the final step of the synthesis.

The 2-ethylpiperidine intermediate can be formed by reacting it with butyl isocyanate. Alternatively, it can be acylated using phosgene or a phosgene equivalent to form a carbamoyl chloride, which is then reacted with n-butylamine. A third option involves the reaction of 2-ethylpiperidine with n-butylamine in the presence of a carbonylating agent.

The second level of retrosynthetic analysis focuses on the 2-ethylpiperidine ring itself. This saturated heterocycle can be conceptually derived from its aromatic precursor, 2-ethylpyridine (B127773), through reduction. Further disconnection of the piperidine (B6355638) ring can lead to acyclic amino-aldehyde or amino-ketone precursors, which can be cyclized through various intramolecular reactions. These strategies form the basis for the synthetic approaches detailed below.

Construction of the Piperidine Ring System

The formation of the substituted piperidine ring is the cornerstone of the synthesis. Methodologies generally fall into two major categories: the reduction of pre-formed pyridine (B92270) rings and the de novo construction of the saturated ring through intramolecular cyclization.

Catalytic Hydrogenation and Reduction Approaches to Saturated Piperidines

Catalytic hydrogenation is a widely employed and efficient method for the synthesis of piperidine derivatives from their corresponding pyridine precursors. asianpubs.orgyoutube.com This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. chemistrytalk.orglibretexts.org For the synthesis of 2-ethylpiperidine, the starting material is 2-ethylpyridine.

The reaction is typically carried out under pressure and often in an acidic solvent like glacial acetic acid, which facilitates the reduction of the heterocyclic ring. asianpubs.org A variety of catalysts are effective, with platinum, palladium, rhodium, and nickel being the most common. asianpubs.orgyoutube.comchemistrytalk.org Platinum oxide (PtO₂), also known as Adams' catalyst, is particularly effective for the hydrogenation of substituted pyridines under mild conditions. asianpubs.org For instance, the hydrogenation of 2-methylpyridine and 3-methylpyridine with PtO₂ in glacial acetic acid under 70 bar of hydrogen pressure yields the corresponding piperidines. asianpubs.org Similarly, 2-ethylpyridine can be reduced under these or similar conditions. google.com

Catalyst Pressure (bar) Solvent Temperature Observations
Platinum oxide (PtO₂) 50 - 70 Glacial Acetic Acid Room Temperature Effective for various substituted pyridines. asianpubs.org
Rhodium on Carbon Lower pressures Various Room Temperature Favored for hydrogenations at lower pressures. asianpubs.org
Ruthenium dioxide High pressures Various High Temperatures Used for mono-substituted piperidines. asianpubs.org
Palladium on Carbon ~5 bar Methanol / Water Various Effective for pyridine hydrogenation. researchgate.netgoogle.com
Nickel-based 20 - 100 None (neat) 110 - 250 °C Used for various alkylpyridines. google.com

Intramolecular Cyclization Reactions for Piperidine Formation

An alternative to pyridine reduction is the construction of the piperidine ring from an acyclic precursor through intramolecular cyclization. This powerful strategy involves forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

Intramolecular hydroamination, the addition of an amine N-H bond across a carbon-carbon double bond, is a direct method for forming the piperidine ring. nih.govacs.org This reaction can be catalyzed by acids or transition metals. For instance, the cyclization of aminoalkenes with an electron-withdrawing group on the nitrogen can be catalyzed by strong acids like triflic acid or sulfuric acid to produce piperidines in excellent yields. acs.orgnih.gov

Another powerful technique is reductive amination, which can be performed intramolecularly. chim.itresearchgate.netwikipedia.org This process involves the cyclization of a δ-amino aldehyde or ketone. The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the piperidine. masterorganicchemistry.com This method is highly versatile for creating substituted piperidines. chim.itnih.gov

Similar to alkenes, alkynes can also serve as the electrophilic partner in intramolecular cyclization reactions. A reductive hydroamination/cyclization cascade of aminoalkynes can be used to synthesize piperidines. nih.gov The reaction can be mediated by acids, where an enamine and subsequently an iminium ion are formed, which is then reduced to the final piperidine product. nih.gov Gold-catalyzed tandem reactions involving enynyl esters have also been developed, providing an efficient route to polyfunctional piperidines through intramolecular cycloadditions. researchgate.net

Radical cyclizations offer a distinct approach to piperidine ring formation. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then attacks a tethered unsaturated moiety (like an alkene or alkyne) to form the ring. nih.gov For example, a novel approach to 2,4-disubstituted piperidines utilizes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of radical initiator and hydrogen atom donor, such as tributyltin hydride or the more environmentally friendly tris(trimethylsilyl)silane, can influence the reaction's efficiency and stereoselectivity. nih.govorganic-chemistry.org Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also emerged as a method for synthesizing piperidines, proceeding through a proposed radical pathway. acs.org

Intermolecular Annulation and Reductive Amination Routes

The construction of the 2-ethylpiperidine core can be achieved through various synthetic pathways, with reductive amination being a particularly prominent and versatile method. researchgate.net Reductive amination is a powerful tool for forming carbon-nitrogen bonds and is widely used in the synthesis of amine-containing compounds. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl group to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net

In the context of synthesizing the 2-ethylpiperidine scaffold, a double reductive amination (DRA) approach on suitable dicarbonyl compounds represents a direct and efficient route to the piperidine skeleton. chim.it For instance, a 1,5-dicarbonyl compound can be cyclized by treatment with an amine source, such as ammonia or a primary amine, and a reducing agent like sodium cyanoborohydride (NaBH₃CN). chim.it This process constructs the heterocyclic ring in a stereocontrolled manner. The synthesis of N-alkylated piperidines, such as N-butyl-deoxynojirimycin, has been successfully achieved using butylamine as the nitrogen source in a reductive amination cyclization, demonstrating the feasibility of introducing the N-butyl group during the ring formation step. chim.it

Alternative routes may involve the cyclization of acyclic precursors that already contain the necessary carbon framework. These methods often rely on intramolecular reactions to form the piperidine ring, followed by functionalization. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters, including solvents, bases, temperature, reaction time, and the stoichiometry of reagents. nih.gov

For the N-alkylation step, which introduces the butyl group onto the piperidine nitrogen, extensive experimental research is conducted to identify the ideal conditions. nih.gov Factors such as the type of solvent (e.g., ethanol, isopropanol), the choice of base (e.g., sodium carbonate, potassium carbonate), and the reaction temperature can significantly impact the reaction's efficiency. nih.gov For example, in the synthesis of levobupivacaine, a related N-butyl piperidine derivative, a comprehensive study evaluated various solvents, bases, and temperatures to achieve a high yield (93%) and purity (99.12%). nih.gov

The following interactive table illustrates a hypothetical optimization study for an N-alkylation reaction, based on common parameters investigated in similar syntheses. nih.gov

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1EthanolNa₂CO₃75585
2IsopropanolNa₂CO₃75578
3AcetonitrileK₂CO₃80682
4EthanolK₂CO₃75588
5EthanolNa₂CO₃60875
6TolueneNaH110491
7EthanolNa₂CO₃75893

This table is a representative example of an optimization process and does not reflect actual experimental data for the target compound.

Similarly, for the amide bond formation step, reaction conditions are fine-tuned to ensure efficient coupling. The choice of coupling reagents, solvents like dimethylformamide (DMF) or acetonitrile, and the use of additives can prevent side reactions and improve yields. nih.gov

Formation of the Carboxamide Functional Group

The synthesis of the carboxamide moiety is a critical step, linking the N-butyl-2-ethylpiperidine core to the carboxamide group. This is typically achieved through amide bond coupling or carbonylation strategies.

Amide Bond Coupling Reactions and Reagents

Amide bond formation is one of the most frequently performed reactions in organic synthesis. nih.gov The most common approach involves the activation of a carboxylic acid, followed by its reaction with an amine. luxembourg-bio.comresearchgate.net A wide array of coupling reagents has been developed to facilitate this transformation efficiently and minimize side reactions like racemization. luxembourg-bio.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.compeptide.com They react with a carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To suppress side reactions and reduce racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.compeptide.com The byproduct of EDC is water-soluble, simplifying purification. peptide.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient. peptide.com They react with carboxylic acids to form active esters that readily couple with amines, often resulting in rapid reactions and low levels of epimerization. luxembourg-bio.compeptide.com

Phosphonium Salts: Reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also effective, particularly for challenging couplings. peptide.com

The following table summarizes key characteristics of common amide coupling reagents.

Reagent ClassExample(s)Key FeaturesAdditives
CarbodiimidesDCC, EDCWidely used; EDC has water-soluble byproducts. peptide.comHOBt, DMAP nih.govpeptide.com
Uronium/AminiumHBTU, TBTU, HATUHigh efficiency, fast reaction times, low racemization. peptide.comDIPEA nih.gov
PhosphoniumPyBOP, PyAOPVery reactive, effective for sterically hindered substrates. peptide.comNot always required

Carbonylation Strategies for Carboxamide Synthesis

Carbonylation strategies offer an alternative route to carboxamides by incorporating carbon monoxide (CO) directly into the molecular framework. acs.org These methods are attractive due to their atom economy. acs.org

Palladium-catalyzed carbonylation reactions are extensively used to synthesize amides from organic halides. acs.org This process involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with an amine (in this case, N-butyl-2-ethylpiperidine) yields the desired carboxamide and regenerates the catalyst. acs.org

More recently, photocatalytic carbonylation methods have emerged as a powerful synthetic tool. acs.org These reactions often proceed under milder conditions and can utilize alkyl halides, which are challenging substrates for traditional palladium-catalyzed methods. acs.org The strategy typically involves the light-induced generation of a radical species, which then traps a CO molecule to form a key acyl radical intermediate. acs.org This intermediate can then be intercepted by an amine to furnish the final amide product. acs.org

Introduction and Functionalization of N-Butyl and 2-Ethyl Substituents

The precise placement of the N-butyl and 2-ethyl groups on the piperidine ring is essential for the synthesis of the target molecule. This is accomplished through regioselective reactions.

Regioselective Alkylation and Acylation Strategies

Regioselectivity—the control of where a reaction occurs on a molecule—is paramount in synthesizing substituted piperidines.

N-Alkylation: The introduction of the butyl group onto the nitrogen atom (N-alkylation) of the 2-ethylpiperidine precursor is a standard transformation. This is typically an Sₙ2 reaction where the piperidine nitrogen acts as a nucleophile, attacking an alkylating agent like butyl bromide or butyl iodide in the presence of a base. nih.gov The choice of base and solvent is optimized to ensure high yields and prevent over-alkylation or side reactions. nih.gov

C-Alkylation: The introduction of the ethyl group at the C2 position can be more complex. One strategy involves the alkylation of a pre-formed piperidine ring. This can be achieved by generating a cyclic imine or enamine from piperidine, which can then be regioselectively alkylated. odu.eduacs.org For example, piperidine can be converted to an enamine, and the subsequent reaction with an alkyl halide can lead to the formation of 2-alkylpiperidines. odu.edu Another approach involves the organolithiation of cyclic imines, which allows for the direct addition of alkyl groups at the C2 position. acs.org Alternatively, the 2-ethyl substituent can be incorporated during the ring-forming step, for example, by using a starting material that already contains the ethyl group in the correct position within an acyclic precursor destined for cyclization. nih.gov

Regioselective acylation, while less common for introducing simple alkyl groups, is a key strategy for functionalizing specific positions on the piperidine ring, often using directing groups to guide the acylating agent to the desired carbon atom. nih.govacs.org

Stereoselective Introduction of the 2-Ethyl Moiety

Achieving the desired stereochemistry at the C2 position of the piperidine ring is a critical step in the synthesis of this compound. Several strategies can be employed to introduce the ethyl group in a stereocontrolled manner.

Organocatalytic Asymmetric Synthesis: Organocatalysis offers a powerful, metal-free approach to establishing chirality. Proline and its derivatives are often used as catalysts in asymmetric Mannich reactions, which can be adapted for the synthesis of 2-substituted piperidines. nih.gov This biomimetic approach can yield products with high enantiomeric excess (ee). nih.gov The choice of solvent can be crucial in preventing racemization of the product. nih.gov

Chiral Auxiliaries: A widely employed strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov For the synthesis of 2-ethylpiperidine, a chiral auxiliary can be attached to a suitable precursor, followed by a diastereoselective alkylation or conjugate addition reaction to introduce the ethyl group. researchgate.net Evans' oxazolidinones and pseudoephedrine are examples of commonly used chiral auxiliaries. wikipedia.orgresearchgate.net After the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Method Key Features Typical Reagents/Conditions Stereochemical Control
OrganocatalysisMetal-free, biomimetic approach. nih.govProline or its derivatives, inert solvent (e.g., benzonitrile). nih.govHigh enantiomeric excess (up to 97% ee) can be achieved. nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral moiety to direct stereoselective transformations. wikipedia.orgEvans' oxazolidinones, pseudoephedrine; alkylating agent (e.g., ethyl iodide), strong base (e.g., LDA). wikipedia.orgHigh diastereoselectivity, which translates to high enantiomeric purity after auxiliary removal.
Enzymatic Kinetic ResolutionSelective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme. nih.govwhiterose.ac.ukresearchgate.netLipases, racemic 2-ethylpiperidine or a precursor, acyl donor. nih.govwhiterose.ac.ukCan provide access to both enantiomers of the starting material and the acylated product with high optical purity. nih.gov

Enzymatic Kinetic Resolution: Enzymatic kinetic resolution is an effective method for separating enantiomers of a racemic mixture. nih.govwhiterose.ac.ukresearchgate.net In the context of 2-ethylpiperidine synthesis, a racemic precursor could be subjected to an enzymatic reaction, for example, an acylation catalyzed by a lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated product. nih.govwhiterose.ac.uk This method provides access to enantioenriched 2-ethylpiperidine or its derivatives.

Protective Group Strategies (e.g., Boc Protection and Deprotection)

To prevent unwanted side reactions during the synthesis, particularly at the nitrogen atom of the piperidine ring, a protecting group is often employed. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a range of conditions and its relatively straightforward removal.

Boc Protection: The piperidine nitrogen is typically protected by reacting 2-ethylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. commonorganicchemistry.comorganic-chemistry.org The base neutralizes the acidic byproduct of the reaction. The reaction is generally high-yielding and chemoselective for the amino group. organic-chemistry.org

Reaction: 2-Ethylpiperidine + Boc₂O + Base → N-Boc-2-ethylpiperidine + tert-Butanol + CO₂ + Base·H⁺

Common Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate.

Solvents: Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or a biphasic system with water.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. reddit.comacs.orgmdpi.comresearchgate.netpeptide.comacsgcipr.org The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule. reddit.comacsgcipr.org

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA)20-50% TFA in DCM, 0 °C to room temperature. reddit.compeptide.comCommon and effective; TFA is volatile and easily removed. The formation of the tert-butyl cation can lead to side reactions with nucleophilic groups, which may require the use of scavengers. acsgcipr.org
Hydrochloric Acid (HCl)HCl in an organic solvent (e.g., dioxane, diethyl ether, or ethyl acetate). nih.govProvides the hydrochloride salt of the deprotected amine directly.
Oxalyl Chloride in MethanolRoom temperature, 1-4 hours. nih.govA milder alternative to strong acids like TFA. nih.gov
Thermal DeprotectionHeating in a suitable solvent (e.g., methanol or trifluoroethanol) in a continuous flow reactor. acs.orgAn acid-free method that can offer selectivity when multiple acid-sensitive groups are present. acs.org

The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Rigorous purification at each step of the synthesis is essential to ensure the high purity of the final this compound. A combination of techniques is typically used to isolate and purify the synthetic intermediates and the final product.

Extraction and Washing: Liquid-liquid extraction is a fundamental technique used during the work-up of reaction mixtures. For instance, after Boc deprotection with an acid, the reaction mixture is often neutralized with a base, and the product is extracted into an organic solvent. The organic layer is then washed with water or brine to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a versatile and widely used method for purifying organic compounds.

Flash Chromatography: This technique, which employs a stationary phase like silica gel and a mobile phase of an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), is effective for separating the desired product from unreacted starting materials and byproducts. The polarity of the solvent system is optimized to achieve good separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC can be used. Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common setup for the purification of piperidine derivatives. nih.gov Analytical HPLC is also used to assess the purity of the final compound. nih.govresearchgate.net

Crystallization: Crystallization is an effective method for purifying solid compounds. rsc.orgrsc.orgbrad.ac.ukresearchgate.netnih.gov If the final product or a key intermediate is a crystalline solid, it can be dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to induce the formation of crystals, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization. rsc.org

Distillation: For volatile liquid intermediates, such as 2-ethylpiperidine, distillation can be an effective purification method. Azeotropic distillation can be particularly useful for removing impurities like pyridine from piperidine. google.com

The purity of the final product and all intermediates is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC.

Advanced Spectroscopic and Structural Characterization of N Butyl 2 Ethylpiperidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-butyl-2-ethylpiperidine-1-carboxamide by providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The protons on the piperidine (B6355638) ring will exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity. The proton at the C2 position, being adjacent to the nitrogen and the ethyl group, is expected to appear as a multiplet. The methylene protons of the ethyl group and the butyl chain will show characteristic triplet and multiplet patterns arising from coupling with neighboring protons. Protons on carbons adjacent to the nitrogen atoms are generally shifted downfield. libretexts.orglibretexts.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Piperidine-H2Multiplet1H
Piperidine-H3, H4, H5Multiplet6H
Piperidine-H6Multiplet2H
Ethyl-CH₂Multiplet2H
Ethyl-CH₃Triplet3H
Butyl-NCH₂Triplet2H
Butyl-CH₂Multiplet2H
Butyl-CH₂Multiplet2H
Butyl-CH₃Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxamide group is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The carbons of the piperidine ring attached to the nitrogen (C2 and C6) will also be shifted downfield. The chemical shifts of the N-butyl group carbons are predictable based on standard values for alkyl chains. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxamide)170 - 175
Piperidine-C255 - 60
Piperidine-C325 - 30
Piperidine-C420 - 25
Piperidine-C525 - 30
Piperidine-C645 - 50
Ethyl-CH₂20 - 25
Ethyl-CH₃10 - 15
Butyl-NCH₂40 - 45
Butyl-CH₂30 - 35
Butyl-CH₂18 - 23
Butyl-CH₃10 - 15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques would be instrumental in confirming the predicted structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons of the ethyl group (CH₂ and CH₃) and between adjacent protons on the piperidine ring. Similarly, the protons of the N-butyl chain would show sequential correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the N-butyl-NCH₂ protons to the carboxamide carbonyl carbon, and from the piperidine-H2 and H6 protons to the same carbonyl carbon, confirming the connectivity around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, which is typically observed in the range of 1630-1680 cm⁻¹. hilarispublisher.com The C-N stretching vibration of the amide would also be present. The C-H stretching vibrations of the alkyl groups (piperidine, ethyl, and butyl) would appear in the region of 2850-3000 cm⁻¹. vscht.cz

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
C-H Stretch (Alkyl)2850 - 3000Strong
C=O Stretch (Amide)1630 - 1680Strong
C-N Stretch (Amide)1200 - 1300Medium
C-H Bend (Alkyl)1350 - 1470Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound is 226.38 g/mol .

The fragmentation of N-acylpiperidines upon ionization is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines and their derivatives. miamioh.edu For this compound, this could involve the loss of the butyl group or fragmentation within the piperidine ring. Another likely fragmentation is the cleavage of the amide bond. The McLafferty rearrangement is also a possibility for amides with sufficiently long alkyl chains. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Predicted Fragment Structure/Loss
226[M]⁺ (Molecular Ion)
183[M - C₃H₇]⁺ (Loss of propyl radical from butyl group)
169[M - C₄H₉]⁺ (Loss of butyl radical)
112[C₇H₁₄N]⁺ (2-ethylpiperidine radical cation)
84[C₅H₁₀N]⁺ (Piperidine ring fragment)

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound this compound was found. The determination of the solid-state structure, absolute stereochemistry, conformational preferences in the crystalline state, and intermolecular interactions through techniques such as Hirshfeld surface analysis is entirely dependent on the successful crystallization of the compound and subsequent analysis by single-crystal X-ray diffraction.

As this foundational data is not available, a detailed analysis as specified in the requested subsections cannot be provided at this time. The following sections outline the methodologies that would be employed should a crystal structure of this compound become available in the future.

Analysis of Conformational Preferences in the Crystalline State

Upon obtaining a crystal structure, the conformational preferences of this compound would be analyzed. This would involve a detailed examination of the torsional angles within the molecule to define the three-dimensional arrangement of its constituent parts.

Key areas of analysis would include:

Piperidine Ring Conformation: The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) would be determined. For a 2-substituted piperidine, a chair conformation is generally expected to be the most stable.

Orientation of the Ethyl Group: The orientation of the 2-ethyl group relative to the piperidine ring (axial vs. equatorial) would be a primary focus. In the solid state, the molecule will adopt its lowest energy conformation, which often places bulky substituents in an equatorial position to minimize steric hindrance.

Conformation of the N-butylcarboxamide Moiety: The rotational orientation of the n-butyl group and the geometry of the carboxamide bond would be characterized. The planarity of the amide group is a key feature, and its orientation relative to the piperidine ring would be determined.

A data table summarizing key torsional angles would be generated to quantify these conformational features.

Interactive Data Table: Hypothetical Torsional Angles for this compound

Torsional AngleDescriptionValue (°)
C6-N1-C2-C3Defines piperidine ring puckeringData Unavailable
N1-C2-C7-C8Defines orientation of the ethyl groupData Unavailable
C2-N1-C9=O1Defines orientation of the carboxamide groupData Unavailable
N1-C9-N2-C10Defines conformation of the n-butyl chainData Unavailable

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound would be analyzed to understand the non-covalent interactions that govern its solid-state assembly. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.

The analysis would involve:

Mapping of Intermolecular Contacts: A Hirshfeld surface would be generated, mapped with properties such as dnorm to highlight regions involved in close intermolecular contacts. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Interactive Data Table: Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···HData Unavailable
O···H / H···OData Unavailable
N···H / H···NData Unavailable
C···H / H···CData Unavailable
OtherData Unavailable

Without experimental crystallographic data, any further discussion would be purely speculative and would not adhere to the required standards of a scientifically accurate report. The acquisition of a single crystal of this compound suitable for X-ray diffraction analysis is a prerequisite for completing this characterization.

Theoretical and Computational Investigations of N Butyl 2 Ethylpiperidine 1 Carboxamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. These methods solve the Schrödinger equation for a many-electron system to determine its electronic structure and other key characteristics.

Electronic Structure and Molecular Geometry Optimization

A foundational step in the computational analysis of N-butyl-2-ethylpiperidine-1-carboxamide would involve geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. By employing a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could calculate crucial geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (Å/°)
Bond LengthC=O (Carboxamide)~1.23
C-N (Carboxamide)~1.35
N-C (Piperidine Ring)~1.47
C-C (Ethyl Group)~1.53
C-C (Butyl Group)~1.53
Bond AngleO=C-N~122°
C-N-C (Piperidine)~112°
Dihedral AngleC-N-C=OVariable (Conformation Dependent)

Note: These values are illustrative and would need to be confirmed by actual DFT calculations.

The electronic structure analysis would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its reactivity.

Vibrational Frequency Analysis and Assignment

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. The calculated frequencies can be compared with experimental spectroscopic data to validate the computed structure.

Table 2: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O StretchAmide~1650-1680
C-N StretchAmide~1250-1350
N-H Stretch (if present)Amide (secondary)~3200-3400
C-H StretchAlkyl Chains~2850-2960
C-H BendAlkyl Chains~1350-1470

Note: These are characteristic ranges and precise values would be determined by the calculation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, FMO analysis would map the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)
HOMO EnergyNegative Value
LUMO EnergyNegative or Small Positive Value
HOMO-LUMO Energy GapPositive Value

Note: Actual energy values are dependent on the level of theory and solvent model used in the calculation.

Electrostatic Potential Mapping and Mulliken Population Analysis

An electrostatic potential (ESP) map visually represents the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms, and are prone to electrophilic attack. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule. This numerical data quantifies the electron distribution, complementing the visual information from the ESP map. However, it is known that Mulliken charges can be highly dependent on the basis set used.

Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
O (Carbonyl)Highly Negative
N (Amide)Negative
C (Carbonyl)Positive
H (on Alkyl Chains)Slightly Positive

Note: These are qualitative predictions. The exact values would be generated from a specific calculation.

Molecular Dynamics Simulations for Compound Stability and Flexibility

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). This provides a more realistic picture of the molecule's flexibility and stability than static quantum chemical calculations. For this compound, MD simulations could reveal how the alkyl chains and the piperidine (B6355638) ring move and interact with their surroundings, providing insights into its structural dynamics.

Computational Methodologies for Ligand-Based Chemical Modeling

Ligand-based drug design is a crucial approach in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. This strategy relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a molecule like this compound, computational models can be constructed based on a set of known active and inactive molecules to predict its activity and guide the design of new derivatives.

Key computational techniques in this domain include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular field analysis (MFA). For instance, in studies of related piperidine carboxamide derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to build robust QSAR models. These models correlate the 3D structural and physicochemical properties of the molecules with their biological activities, identifying key features that influence potency. Such studies have highlighted the importance of steric, electrostatic, and hydrophobic properties for the activity of this class of compounds.

The general workflow for a ligand-based modeling study on this compound would involve:

Dataset Selection: Gathering a diverse set of piperidine carboxamide derivatives with experimentally determined biological activities against a specific target.

Conformational Analysis: Generating low-energy 3D conformations for each molecule in the dataset.

Molecular Alignment: Superimposing the molecules based on a common substructure or pharmacophoric features.

Descriptor Calculation: Computing various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields).

Model Generation and Validation: Using statistical methods to build a predictive model and validating its robustness using internal and external test sets.

Pharmacophore modeling is a cornerstone of ligand-based design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would distill its complex chemical structure into a simplified set of features.

These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

For this compound, a hypothetical pharmacophore model could be generated. The carbonyl oxygen of the carboxamide group would likely be identified as a strong hydrogen bond acceptor. The amide nitrogen could act as a hydrogen bond donor. The butyl and ethyl chains, along with the piperidine ring, would contribute to hydrophobic features.

The process of generating such a model typically involves analyzing a set of active compounds to find common chemical features and their spatial relationships. Advanced software can then generate hypotheses, which are scored and validated based on their ability to distinguish active from inactive molecules.

Table 1: Hypothetical Pharmacophoric Features of this compound

Feature TypeLocation on MoleculeVector Direction (if applicable)
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenTowards the lone pair electrons
Hydrogen Bond Donor (HBD)Amide NitrogenAlong the N-H bond
Hydrophobic (HY)Butyl GroupCentered on the alkyl chain
Hydrophobic (HY)Ethyl GroupCentered on the alkyl chain
Hydrophobic (HY)Piperidine RingCentered on the ring structure

This table is illustrative and represents a hypothetical pharmacophore model based on the chemical structure of this compound. The actual features would be determined through computational analysis of a set of active compounds.

The biological activity of a molecule is critically dependent on its state at physiological pH, which includes its tautomeric form and ionization state (protonation). Computational methods are invaluable for predicting these properties for this compound.

Tautomerism: Tautomers are structural isomers that readily interconvert. For this compound, the primary tautomerism involves the amide-imidol equilibrium.

Amide Form: -C(=O)-NH- Imidol Form: -C(OH)=N-

Computational quantum mechanics calculations can determine the relative energies of these two forms. For simple amides, the amide form is generally significantly more stable than the imidol form, and thus, it is the predominant species. A computational study would likely confirm this for this compound.

Ionization States (pKa Prediction): The ionization state of a molecule is determined by its pKa value(s) and the pH of the environment. This compound has a basic nitrogen atom within the piperidine ring that can be protonated. Predicting the pKa of this amine is crucial for understanding its behavior at physiological pH (typically around 7.4).

Various computational tools and algorithms can predict pKa values based on the molecule's structure. These methods often use empirical models, quantum mechanics, or a combination thereof. A predicted pKa value for the piperidine nitrogen would indicate the likelihood of it being in its protonated (cationic) or neutral form. For example, if the predicted pKa is 9.0, then at a pH of 7.4, the compound will predominantly exist in its protonated, positively charged form.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/StateComputational Method Example
Predominant TautomerAmide FormDensity Functional Theory (DFT)
pKa (Piperidine Nitrogen)~9.0 - 10.5Empirical-based calculators (e.g., MarvinSketch, ACD/Labs)
Ionization at pH 7.4Predominantly Protonated (Cationic)Henderson-Hasselbalch Equation
LogP~2.5 - 3.5Consensus of multiple prediction algorithms (e.g., XLogP3, ALOGP)

Disclaimer: The values in this table are illustrative estimates based on the known properties of similar chemical structures. They are not the result of dedicated, published computational studies on this compound.

Chemical Reactivity and Transformations of N Butyl 2 Ethylpiperidine 1 Carboxamide

Oxidation Reactions and Products

Oxidation of N-butyl-2-ethylpiperidine-1-carboxamide can occur at several sites, primarily involving the piperidine (B6355638) ring nitrogen and the carbon atoms alpha to it.

The tertiary amine of the piperidine ring is susceptible to oxidation to form an N-oxide . This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). google.com The resulting N-oxide can exhibit different biological properties and may serve as a prodrug, being reduced back to the parent tertiary amine in vivo. google.com

Oxidative N-dealkylation is another significant pathway, often mediated by enzymatic systems like cytochrome P450s in biological contexts, or by chemical reagents. acs.orgnih.govresearchgate.net This reaction involves the oxidation of the carbon atom alpha to the piperidine nitrogen, leading to the formation of an unstable carbinolamine intermediate. This intermediate can then fragment to yield a secondary amine (2-ethylpiperidine-1-carboxamide) and an aldehyde (butyraldehyde) from the cleavage of the N-butyl group, or lead to piperidine ring opening. researchgate.netresearchgate.net Photoredox catalysis has also been shown to promote the N-dealkylation of N-alkyl piperidines. acs.org

Oxidation can also occur at the C2 and C6 positions of the piperidine ring, which are alpha to the nitrogen. The presence of the ethyl group at the C2 position makes the C6 position more sterically accessible for oxidation. nih.gov This can lead to the formation of cyclic iminium ions, which are valuable intermediates for further functionalization. youtube.com The oxidation of acyl-protected piperidines can sometimes lead to over-oxidized products through N-dealkylation pathways. nih.gov

Oxidation Reaction Typical Reagents Potential Products Notes
N-OxidationH₂O₂, m-CPBAThis compound-N-oxideThe N-oxide may have altered biological activity. google.com
N-DealkylationCytochrome P450, Photoredox catalysts2-Ethylpiperidine-1-carboxamide (B1519595), ButyraldehydeProceeds via a carbinolamine intermediate. acs.orgnih.govresearchgate.net
Ring OxidationFe(PDP), NCS/baseIminium ions, Hydroxylated piperidinesThe C6 position is a likely site for oxidation due to less steric hindrance. nih.govyoutube.com

Reduction Reactions of the Piperidine and Carboxamide Moieties

The reduction of this compound can target either the carboxamide group or, under more forcing conditions, the piperidine ring.

The carboxamide moiety , being a tertiary amide, is generally resistant to reduction. However, powerful reducing agents such as lithium aluminum hydride (LAH) can reduce the carboxamide to an amine. nih.gov This reaction would convert the this compound into N-butyl-N-((2-ethylpiperidin-1-yl)methyl)amine. The use of milder reducing agents like borane (B79455) complexes (e.g., BH₃·THF) might also be effective. nih.gov Nickel-catalyzed reduction of tertiary amides using silanes as reducing agents presents a more functional group-tolerant alternative. nih.gov Zirconocene hydride catalysis has also been reported for the semi-reduction of tertiary amides to imines. chemrxiv.org

The piperidine ring is already a saturated heterocycle and therefore resistant to reduction under standard conditions. Hydrogenation of the piperidine ring itself is not a typical reaction unless it is part of an aromatic pyridinium (B92312) salt, which is not the case here. nih.gov

Reduction Reaction Typical Reagents Potential Product Notes
Carboxamide ReductionLiAlH₄, BH₃·THF, NiCl₂(dme)/PhSiH₃N-butyl-N-((2-ethylpiperidin-1-yl)methyl)amineTertiary amides require strong reducing agents. nih.govnih.gov
Piperidine RingNot readily reducedNo reactionThe piperidine ring is already saturated.

Nucleophilic and Electrophilic Substitution Reactions on the Piperidine Ring and Carboxamide Nitrogen

The reactivity of this compound in substitution reactions is influenced by the nucleophilicity of the piperidine nitrogen and the potential for reactions on the piperidine ring.

Nucleophilic substitution reactions primarily involve the lone pair of electrons on the piperidine nitrogen. However, in this compound, the nitrogen is tertiary and part of a carboxamide, which significantly reduces its nucleophilicity due to the electron-withdrawing effect of the carbonyl group. Therefore, reactions such as N-alkylation are unlikely to occur at the piperidine nitrogen under normal conditions. researchgate.net Nucleophilic attack by the molecule would likely originate from the carboxamide oxygen after tautomerization, or potentially from the piperidine nitrogen if the amide bond were to be cleaved.

Electrophilic substitution on the piperidine ring is generally difficult due to the electron-rich nature of the saturated ring, which makes it susceptible to oxidation rather than electrophilic attack. However, reactions can be induced under specific conditions. For instance, metalation of the C2 or C6 position using a strong base like sec-butyllithium, followed by reaction with an electrophile, could lead to substitution. youtube.com The presence of the 2-ethyl group would sterically hinder attack at C2, making C6 the more probable site for deprotonation and subsequent electrophilic substitution.

The carboxamide nitrogen is non-nucleophilic and does not typically participate in substitution reactions.

Derivatization Strategies for Structural Modification

Derivatization of this compound can be achieved by targeting different parts of the molecule to generate analogs with potentially modified properties.

One key strategy involves modification at the piperidine nitrogen . While direct N-alkylation is challenging, derivatization can be achieved by first performing N-dealkylation to yield the secondary amine, 2-ethylpiperidine-1-carboxamide. This secondary amine can then be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the nitrogen atom. nih.govresearchgate.net

Another approach is the functionalization of the piperidine ring . As mentioned, metalation at the C6 position followed by quenching with an electrophile can introduce substituents onto the ring. youtube.com Oxidation to an enamine or iminium ion intermediate also provides a gateway for the addition of nucleophiles. youtube.com

Modification of the carboxamide group offers further possibilities. Hydrolysis of the amide bond, typically under acidic or basic conditions, would yield 2-ethylpiperidine (B74283) and N-butylamine. The resulting 2-ethylpiperidine could then be re-acylated with different acylating agents to generate a library of new carboxamides. researchgate.net Alternatively, reduction of the carboxamide to an amine, as described in section 5.2, provides a different class of derivatives.

Derivatization Strategy Reaction Sequence Resulting Derivatives
N-Dealkylation/Re-alkylation1. N-Dealkylation (e.g., photoredox) 2. Reaction with R-X (alkyl halide)1-Alkyl-2-ethylpiperidine-1-carboxamides
Piperidine Ring Functionalization1. Metalation (e.g., s-BuLi) 2. Reaction with E⁺ (electrophile)C6-substituted N-butyl-2-ethylpiperidine-1-carboxamides
Amide Bond Cleavage/Re-acylation1. Hydrolysis (acid/base) 2. Reaction with R-COCl (acyl chloride)N-Acyl-2-ethylpiperidines

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of reactions involving piperidine derivatives have been the subject of numerous studies, providing insight into the likely pathways for transformations of this compound.

The mechanism of N-dealkylation catalyzed by cytochrome P450 enzymes is proposed to proceed via a hydrogen atom transfer (HAT) from the carbon alpha to the nitrogen, followed by oxygen rebound to form a hemiaminal intermediate, which then collapses to the dealkylated amine and an aldehyde. nih.gov A similar single-electron transfer (SET) mechanism is proposed for photoredox-catalyzed N-dealkylation. acs.org

Ring-opening reactions of N-substituted piperidines can occur under various conditions. For instance, photooxidation can lead to the formation of acyclic aminoaldehydes. researchgate.net The mechanism involves a single electron transfer from the amine to a photosensitizer, followed by reaction with oxygen and subsequent fragmentation. The von Braun reaction, involving the treatment of a tertiary amine with cyanogen (B1215507) bromide, is another classical method for ring opening, although it can also lead to N-dealkylation.

Mechanistic studies on the nucleophilic substitution at the piperidine nitrogen of related compounds have elucidated the role of transition states. For example, the N-quaternization of 4-t-butyl-1-ethylpiperidine has been studied, revealing the transition structures leading to axial and equatorial alkylation products. nih.gov These studies highlight the importance of steric factors in determining the outcome of such reactions.

Investigations into copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have suggested a Cu(I)/Cu(II) catalytic cycle, which can proceed through either two-electron or single-electron processes. acs.org While this is a synthetic route, the mechanistic principles of C-H activation and C-N bond formation are relevant to understanding the reactivity of the piperidine ring.

Non Medical Applications in Chemical Sciences

Role as Building Blocks and Synthetic Intermediates in Organic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in natural products and synthetic organic chemistry, making N-butyl-2-ethylpiperidine-1-carboxamide a valuable building block for the construction of more complex molecular architectures. Its utility as a synthetic intermediate stems from the chemical reactivity of its constituent parts: the piperidine nitrogen, the carboxamide group, and the potential for functionalization on the piperidine ring itself.

General synthetic strategies for N-alkyl-piperidine-a-carboxylic acid amides have been established, often involving the cyclization of an appropriate amino-malonic ester arylamide with a polymethylene dihalogenide, followed by alkylation of the piperidine nitrogen. google.com A plausible synthetic route to this compound could involve the reaction of 2-ethylpiperidine (B74283) with butyl isocyanate or a multi-step sequence starting from a suitable piperidine precursor. The synthesis of related N-substituted piperidine carboxamides has been extensively documented, highlighting the modular nature of these synthetic approaches. nih.govnih.govmdpi.com For instance, the synthesis of N-(1-Arylalkyl-piperidin-4-yl) carboxamides demonstrates the feasibility of coupling various substituents to the piperidine core. nih.gov

The compound can serve as a precursor to a variety of other molecules. The carboxamide group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to different classes of compounds. The piperidine nitrogen can be quaternized to form ammonium (B1175870) salts with unique properties. Furthermore, the stereocenters at the 2-position of the piperidine ring can be used to direct the stereochemical outcome of subsequent reactions, making it a chiral building block for asymmetric synthesis. The availability of structurally similar compounds, such as 2-ethylpiperidine-1-carboxamide (B1519595) and N-isobutylpiperidine-2-carboxamide hydrochloride, from commercial suppliers underscores the utility of this class of molecules as versatile synthetic intermediates. biosynth.combldpharm.com

Table 1: Related Piperidine-based Synthetic Building Blocks This table is populated with data on related compounds to illustrate the types of building blocks available for organic synthesis.

Compound Name CAS Number Molecular Formula Notes
2-Ethylpiperidine-1-carboxamide 1094661-84-3 C8H16N2O A versatile small molecule scaffold. biosynth.com
N-Isobutylpiperidine-2-carboxamide hydrochloride 1236263-46-9 C10H21ClN2O A piperidine carboxamide derivative available as a hydrochloride salt. bldpharm.com
4-Piperidinecarboxamide 39546-32-2 C6H12N2O A foundational piperidine carboxamide structure. nih.gov
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide 1016722-17-0 C12H21N3O2 A more complex derivative showcasing the potential for elaborate structures. bldpharm.com

Applications in Materials Science and Polymer Chemistry

While specific research on the integration of this compound into materials science and polymer chemistry is not extensively documented, the structural characteristics of the molecule suggest several potential applications. The field of polymer chemistry often utilizes small organic molecules as monomers, cross-linkers, or additives to impart specific properties to the resulting materials.

The presence of a reactive carboxamide group and the potential for further functionalization make this compound a candidate as a monomer for the synthesis of novel polyamides or other condensation polymers. The incorporation of the piperidine ring into a polymer backbone could influence the material's thermal stability, solubility, and mechanical properties. Furthermore, the chiral nature of the 2-ethylpiperidine moiety could be exploited to create polymers with specific optical properties or for use in chiral separation media.

In a related context, the polymerization of phenols can be selectively controlled using surface-bound metal-oxo species, leading to polymers with defined structures and molecular weights. acs.org This highlights a general principle where the interaction of organic molecules with catalytic surfaces can lead to novel polymeric materials. While not directly analogous, it is conceivable that the carboxamide and piperidine functionalities of this compound could be used to direct its assembly or polymerization on a surface, leading to new functional materials. The development of composites using another carboxamide derivative, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, with polymers like polyvinylpyrrolidone (B124986) (PVP) to create amorphous solid dispersions, showcases a strategy where such compounds can be integrated into polymeric matrices to modify their properties.

Development as Ligands in Coordination Chemistry and Catalysis

The structure of this compound, featuring both a tertiary amine (the piperidine nitrogen) and a carboxamide group, makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the carboxamide can act as donor atoms, forming stable complexes with a variety of metal ions. The piperidine nitrogen can also participate in coordination, potentially allowing the molecule to act as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center.

The development of piperidine-containing ligands is a well-established area of research. For example, piperidine naphthamides have been synthesized and their binding to various receptors has been studied, demonstrating the ability of the piperidine scaffold to present functional groups in a specific spatial orientation for molecular recognition. nih.gov In a more direct application to catalysis, a nickel(II) salphen complex functionalized with an ethyl piperidine side chain has been synthesized and used in the development of a DNA biosensor. researchgate.net This illustrates how the piperidine moiety can be incorporated into a larger ligand framework to modulate the properties of the resulting metal complex.

The coordination of this compound to a metal center could be used to create catalysts for a range of organic transformations. The steric and electronic properties of the ligand, which can be tuned by modifying the substituents on the piperidine ring and the carboxamide nitrogen, would influence the activity and selectivity of the catalyst. The chiral nature of the 2-ethylpiperidine unit is particularly significant, as it could be used to develop asymmetric catalysts for the enantioselective synthesis of valuable chiral molecules.

Table 2: Examples of Piperidine-Containing Ligands and Their Applications This table provides examples of related piperidine-based ligands to illustrate their roles in coordination chemistry.

Ligand Type Metal Complex Application Reference
Ethyl piperidine substituted salphen Nickel(II) Optical DNA biosensor researchgate.net
Piperidine naphthamide - Dopamine and serotonin (B10506) receptor binding nih.gov

Methodologies for Chemical Detection and Quantification in Non-Biological Matrices

The detection and quantification of this compound in non-biological matrices such as environmental samples, industrial process streams, or chemical reaction mixtures would likely rely on standard analytical techniques. Given the absence of a specific chromophore for UV-Vis spectroscopy, methods based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be most suitable for its identification and characterization.

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be the methods of choice for the quantification of trace amounts of the compound. These techniques offer high sensitivity and selectivity, allowing for the separation of the analyte from complex matrices and its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern. The development of such methods would involve the optimization of chromatographic conditions and mass spectrometric parameters.

NMR spectroscopy, particularly 1H and 13C NMR, would be invaluable for the structural elucidation of the compound and for its quantification at higher concentrations. Dynamic NMR studies on substituted piperazines have demonstrated the utility of this technique for characterizing the conformational dynamics of cyclic amine derivatives, which would also be relevant for this compound. beilstein-journals.orgresearchgate.net

Advanced detection methods could also be envisioned. For instance, the development of activatable shortwave infrared (SWIR) probes based on hemicyanine scaffolds that can be modified with piperidine highlights the potential for creating sensitive and specific detection agents. acs.org While this example is in a biological context, the underlying principle of designing a molecular probe that changes its photophysical properties upon interaction with the analyte could be adapted for the detection of this compound in non-biological settings.

Use as Chemical Scaffolds for Diverse Library Synthesis (non-drug discovery specific)

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties, and it is not limited to drug discovery. ijpsr.comimperial.ac.uk The synthesis of large libraries of compounds based on a common scaffold allows for the rapid screening of a wide chemical space for applications in materials science, catalysis, and sensor development. The this compound structure represents an excellent scaffold for the creation of such diverse chemical libraries.

The modular nature of its synthesis allows for the introduction of a wide variety of substituents at several positions. The N-butyl group on the carboxamide can be replaced with other alkyl or aryl groups. The piperidine nitrogen can be functionalized with different substituents. The 2-ethyl group could also be varied. This multi-point diversity allows for the generation of a vast number of structurally related compounds from a common synthetic route.

The use of a scaffold-ranking library to screen for antibacterial activity demonstrates the power of this approach in identifying active compounds from a large pool of candidates. nih.gov A similar strategy could be employed to screen libraries based on the this compound scaffold for other functionalities, such as catalytic activity or specific binding properties for sensor applications. The synthesis of libraries of highly functionalized pyrrolidines using encoded combinatorial chemistry further illustrates the advanced techniques available for library generation and screening. nih.gov The existence of complex piperidine dicarboxamide structures in chemical databases points to the utility of this scaffold in generating chemical diversity. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-Ethylpiperidine-1-carboxamide
N-Isobutylpiperidine-2-carboxamide hydrochloride
N-(1-Arylalkyl-piperidin-4-yl) carboxamides
4-Piperidinecarboxamide
1-(Piperidine-4-carbonyl)piperidine-3-carboxamide
N-Ethyl 1-BOC-piperidine-4-carboxamide
N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide
Polyvinylpyrrolidone
Piperidine naphthamides
Nickel(II) salphen
Substituted piperazines
Hemicyanines
Pyrrolidines
N-(2-aminoethyl)-N-butylpiperidine-1-carboxamide
N-alkyl-2-alkylpiperidine-1-carboxamides
N-ethyl-2-methylpiperidine-1-carboxamide
N-ethylpiperidine
N-butyl-2-ethylpiperidine-1,3-dicarboxamide

Future Directions and Emerging Research Avenues in N Butyl 2 Ethylpiperidine 1 Carboxamide Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. For N-butyl-2-ethylpiperidine-1-carboxamide, future research will prioritize the development of "green" synthetic pathways that are safer, more efficient, and environmentally benign.

Key research avenues include:

Greener Solvents and Conditions: The synthesis of piperidine (B6355638) derivatives and subsequent amidation often utilizes chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents like dimethylformamide (DMF). ucl.ac.uk Future routes will likely focus on replacing these with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water. chemrxiv.org Furthermore, developing solvent-free reaction conditions, for instance through mechanochemistry, presents a highly attractive green alternative. digitellinc.com

Atom Economy: Synthetic strategies will be designed to maximize the incorporation of atoms from the starting materials into the final product. This includes exploring one-pot reactions where the synthesis of the 2-ethylpiperidine (B74283) ring and the subsequent N-acylation are performed sequentially in the same vessel, avoiding intermediate isolation and purification steps which contribute to waste generation. ajchem-a.com

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

Parameter Traditional Route Potential Green Route
Amidation Step 2-ethylpiperidine + Butyryl chloride in DCM with triethylamine 2-ethylpiperidine + Butyric acid with a biocatalyst in water. rsc.org
Coupling Reagent Stoichiometric (generates triethylammonium (B8662869) chloride waste) Catalytic (enzyme)
Solvent Dichloromethane (hazardous) Water (benign). chemrxiv.org
Atom Economy Lower Higher
Environmental Impact High (hazardous solvent, stoichiometric waste) Low (biodegradable catalyst, safe solvent)

Advancements in Asymmetric and Stereoselective Synthesis

The presence of a chiral center at the C2 position of the piperidine ring in this compound means it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can have different biological activities, the ability to selectively synthesize one over the other is of paramount importance.

Future research in this area will likely focus on:

Organocatalytic Methods: The use of small, metal-free organic molecules (organocatalysts) to induce enantioselectivity is a rapidly growing field. rsc.org For the synthesis of the chiral 2-ethylpiperidine precursor, approaches like the asymmetric Michael addition catalyzed by a chiral prolinol derivative could be explored to construct the piperidine ring with high enantiomeric excess (ee). acs.org

Transition-Metal Catalyzed Asymmetric Hydrogenation: A highly efficient method for generating chiral piperidines is the asymmetric hydrogenation of corresponding substituted pyridine (B92270) precursors. nih.gov The development of novel chiral ligands for transition metals like rhodium, iridium, or ruthenium could enable the highly stereoselective reduction of a 2-ethylpyridine (B127773) derivative to yield enantiomerically pure (R)- or (S)-2-ethylpiperidine.

Chiral Pool Synthesis: This strategy involves starting from readily available and inexpensive chiral molecules. For instance, a synthesis starting from a chiral amino acid could be devised to produce the 2-ethylpiperidine core with a predefined stereochemistry. rsc.org

Dynamic Kinetic Resolution (DKR): In a DKR process, a racemic starting material is converted into a single enantiomer of the product. This could be applied to the α-functionalization of N-protected piperidines, where a racemic organometallic intermediate is selectively reacted in the presence of a chiral ligand to yield the desired enantiomerically enriched product. nih.govmdpi.com

Table 2: Potential Asymmetric Strategies for (S)-2-Ethylpiperidine Precursor

Strategy Key Precursor Catalyst/Reagent Type Expected Outcome
Asymmetric Hydrogenation 2-Ethylpyridine Chiral Rhodium-phosphine complex High yield and high enantiomeric excess (>95% ee).
Organocatalysis Suitably functionalized aldehyde and nitroalkane Chiral diarylprolinol silyl (B83357) ether Domino Michael/cyclization to form the ring stereoselectively. acs.org
Chiral Auxiliary Achiral piperidine precursor Chiral sulfinamide auxiliary Diastereoselective addition followed by removal of the auxiliary. researchgate.net
Biocatalysis 1,5-dicarbonyl compound Transaminase (engineered) Enantioselective cyclization to form the piperidine core. nih.gov

Integration of Continuous Flow Chemistry for Scalable Production

For the potential large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. prolabas.com Flow reactors, typically using micro- or meso-scale channels, allow for superior control over reaction parameters, enhanced safety, and easier scalability. rsc.orgnih.gov

Future research directions will include:

Telescoped Synthesis: Developing a multi-step flow process where crude reaction streams are passed directly from one reactor to another without manual handling or purification. acs.org A potential telescoped synthesis could involve the formation of 2-ethylpiperidine in a first reactor, followed by its immediate reaction with an activated butyric acid derivative in a second reactor to form the final amide product.

Enhanced Mixing and Heat Transfer: Many amidation reactions are exothermic. The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing the formation of hotspots and improving product purity and yield.

In-line Purification and Analysis: Integrating purification modules (e.g., scavenger resins, liquid-liquid extraction) and analytical tools (e.g., IR, NMR spectroscopy) directly into the flow path would enable real-time monitoring and control, leading to a more efficient and automated manufacturing process.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Amidation

Feature Batch Processing Continuous Flow Processing
Scalability Difficult; requires larger vessels and presents safety challenges. Straightforward; "numbering-up" (running parallel reactors) or "scaling-out" (longer run time).
Safety Higher risk due to large volumes of reagents and potential for thermal runaway. Inherently safer due to small reactor volumes and superior heat control.
Process Control Less precise; temperature and concentration gradients can occur. Precise control over temperature, pressure, and residence time. rsc.org
Productivity Lower space-time yield. Higher space-time yield and potential for automation.
Example Setup A large stirred-tank reactor. A system of pumps feeding reagents into a heated microreactor coil. acs.org

Exploration of Novel Chemical Transformations and Reactions

Beyond optimizing its synthesis, future research will seek to use this compound as a scaffold for creating new chemical entities. This involves exploring novel reactions that can selectively modify its structure.

Key areas of exploration include:

C-H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. researchgate.net Research will focus on developing catalysts (e.g., rhodium or palladium-based) to selectively functionalize the C-H bonds at various positions on the piperidine ring (e.g., C3, C4) or on the n-butyl chain. nih.govresearchgate.net This would open up rapid access to a library of analogues.

Transformations of the Amide Bond: While amides are generally stable, novel catalytic methods could enable their transformation into other functional groups. For instance, selective reduction of the amide to an amine or its conversion to a thioamide or an ester could yield new classes of compounds with potentially different properties.

Ring-Distortion Strategies: Reactions that modify the piperidine ring itself, such as ring-expansion or ring-opening reactions, could be explored to access novel heterocyclic systems starting from the this compound core.

Table 4: Potential Novel Transformations of the this compound Scaffold

Position Transformation Potential Reagent/Catalyst Significance
Piperidine C4 C-H Arylation Pd(OAc)₂ / Ligand Introduction of aryl groups to explore structure-activity relationships.
Piperidine C3 C-H Hydroxylation Photoredox catalyst / Oxidant Access to hydroxylated derivatives.
n-Butyl Chain (ω-1) C-H Fluorination Selectfluor / Photocatalyst Modulation of metabolic stability and lipophilicity.
Amide Carbonyl Dehydrative Cyclization Dehydrating agent (e.g., Burgess reagent) Formation of bicyclic structures. researchgate.net

Application of High-Throughput Experimentation for Chemical Reaction Discovery

High-Throughput Experimentation (HTE) involves the use of automation and miniaturization to perform hundreds or even thousands of chemical reactions in parallel. acs.orgchemrxiv.org This technology is a powerful tool for accelerating the discovery and optimization of chemical reactions. chemrxiv.org

Future applications of HTE in the context of this compound will involve:

Rapid Reaction Optimization: HTE platforms, often using 96- or 1536-well plates, can be used to rapidly screen a wide range of catalysts, ligands, solvents, bases, and temperatures for any step in the synthesis. acs.org For example, optimizing the amide coupling step could involve a single plate experiment that tests dozens of different coupling reagents and conditions simultaneously, quickly identifying the most efficient and robust method.

Discovery of New Reactions: HTE can be used in a discovery mode to screen for entirely new transformations. By combining the this compound substrate with a diverse array of potential reactants and catalysts, serendipitous discoveries of novel reactivity can be made. umich.edu

Data-Rich Experimentation: The large datasets generated by HTE can be used in conjunction with machine learning algorithms to build predictive models for reaction outcomes. This data-driven approach can guide future experimental design and lead to a deeper understanding of the underlying chemical principles.

Table 5: Illustrative High-Throughput Experiment Design for Amide Coupling Optimization

Well(s) Coupling Reagent Base Solvent Temperature (°C)
A1-A6 HATU DIPEA DMF 25
B1-B6 T3P Pyridine 2-MeTHF 25
C1-C6 EDC/HOBt N-Methylmorpholine Acetonitrile 25
D1-D6 Boronic Acid Catalyst (none) Toluene (Dean-Stark) 110
E1-H6 Repeat A-D Repeat A-D Repeat A-D 50 / 130

This table represents a simplified 4x4 matrix within a larger 96-well plate, where each condition could be further varied.

Q & A

Q. Critical Reaction Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (alkylation step)Prevents thermal degradation
SolventDichloromethane (amide coupling)Enhances reaction efficiency
CatalystTriethylamine (1.2 eq)Accelerates nucleophilic attack
Reaction Time12–24 hours (amide formation)Ensures completion of slow steps

Methodological Tip : Monitor reaction progress via TLC or LC-MS to identify intermediates and optimize quenching times .

How can researchers characterize the structural conformation of this compound using spectroscopic and computational methods?

Basic Research Question
Structural elucidation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.2–3.5 ppm, carboxamide NH at δ 6.8–7.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and alkyl chain carbons .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the N-butyl and N-ethyl groups relative to the piperidine ring .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G* basis set) to predict bond angles, electrostatic potential, and steric effects .

Data Interpretation : Compare experimental and computed spectra to validate stereochemical assignments. For example, deviations in NOESY correlations may indicate dynamic conformational changes in solution .

How should researchers address discrepancies in reported biological activities of piperidine carboxamide derivatives across different studies?

Advanced Research Question
Contradictions in biological data often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Compound Purity : Impurities >5% can skew IC₅₀ values; validate purity via HPLC (>98%) before testing .
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. Resolution Strategies :

Standardize Protocols : Adopt consensus assay conditions (e.g., 24-hour exposure, 10 µM starting concentration).

Dose-Response Curves : Generate full curves (1 nM–100 µM) to account for non-linear effects.

Orthogonal Assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) models .

What strategies are effective in enhancing the metabolic stability of this compound during preclinical development?

Advanced Research Question
Improving metabolic stability involves structural and formulation approaches:

  • Structural Modifications :
    • Cyclization : Replace the N-butyl chain with a cyclopropyl group to reduce CYP450 oxidation .
    • Deuteriation : Substitute hydrogen atoms at metabolically labile positions (e.g., α to the carboxamide) with deuterium .
  • Formulation : Use lipid nanoparticles (LNPs) to protect the compound from hepatic first-pass metabolism .

Q. Validation Methods :

  • In Vitro Microsomal Assays : Measure half-life (t₁/₂) in human liver microsomes; aim for t₁/₂ > 60 minutes .
  • Pharmacokinetic Profiling : Assess bioavailability in rodent models, focusing on Cₘₐₓ and AUC₀–₂₄ .

How can researchers design experiments to evaluate the selectivity of this compound for target vs. off-target receptors?

Advanced Research Question
To assess selectivity:

Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, ion channels) at 10 µM .

Cryo-EM/Co-crystallization : Resolve compound-target complexes to identify binding motifs (e.g., hydrogen bonds with Asp113 in the active site) .

Computational Docking : Use AutoDock Vina to predict binding affinities for off-targets (e.g., serotonin receptors) .

Q. Key Metrics :

  • Selectivity Index (SI) : SI = IC₅₀(off-target)/IC₅₀(target); aim for SI > 100 .

What analytical techniques are most suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

Advanced Research Question

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM transitions for quantification (LOD: 0.1 ng/mL) .
  • Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to minimize matrix effects .

Q. Validation Parameters :

ParameterAcceptable Criteria
Accuracy85–115% recovery
PrecisionRSD ≤15%
Matrix Effect80–120%

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